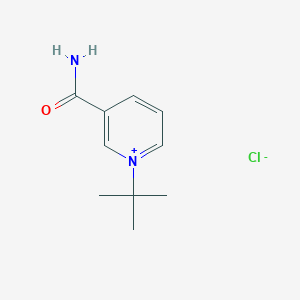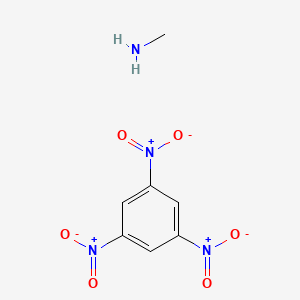
Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a pyridinium core substituted with a benzimidazole moiety and three phenyl groups The perchlorate anion is associated with the pyridinium cation, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate typically involves the condensation of 1H-benzimidazole with a pyridinium salt under specific reaction conditions. One common method involves the use of a pyridinium salt, such as pyridinium chloride, and 1H-benzimidazole in the presence of a base like sodium hydroxide. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation with perchloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized phenyl groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of brominated or nitrated benzimidazole derivatives.
Scientific Research Applications
Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The benzimidazole moiety is known to interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
Pyridinium salts: Compounds with a pyridinium core but different substituents.
Phenyl-substituted benzimidazoles: Compounds with phenyl groups attached to the benzimidazole ring.
Uniqueness
Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate is unique due to its combination of a pyridinium core, benzimidazole moiety, and multiple phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
CAS No. |
54231-71-9 |
|---|---|
Molecular Formula |
C30H22ClN3O4 |
Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)-1H-benzimidazole;perchlorate |
InChI |
InChI=1S/C30H22N3.ClHO4/c1-4-12-22(13-5-1)25-20-28(23-14-6-2-7-15-23)33(29(21-25)24-16-8-3-9-17-24)30-31-26-18-10-11-19-27(26)32-30;2-1(3,4)5/h1-21H,(H,31,32);(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QMHXENLUDXIXEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
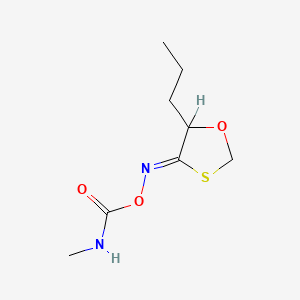
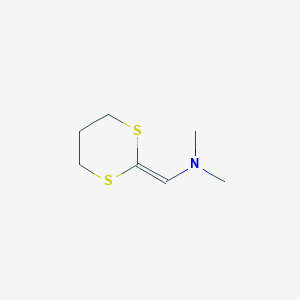
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)
germane](/img/structure/B14645752.png)
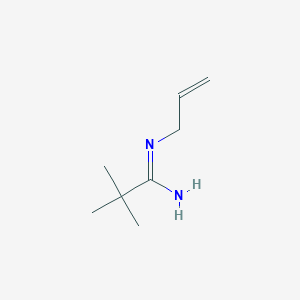
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

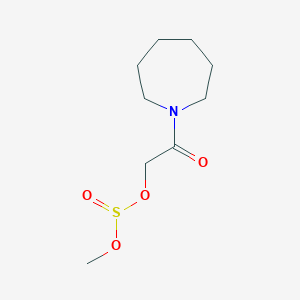
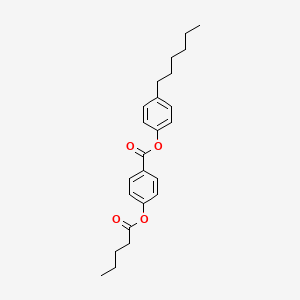
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
